molecular formula C9H9NO4 B012015 (2-Acetyloxypyridin-4-yl) acetate CAS No. 103815-02-7

(2-Acetyloxypyridin-4-yl) acetate

Cat. No.: B012015
CAS No.: 103815-02-7
M. Wt: 195.17 g/mol
InChI Key: OVVIHYVSFRKRDZ-UHFFFAOYSA-N
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Description

“(2-Acetyloxypyridin-4-yl) acetate” is a pyridine derivative featuring two acetyloxy groups attached to the pyridine ring at positions 2 and 4. For example, pyridone derivatives have been acetylated using acetic anhydride in acetic acid to yield structurally related compounds . The presence of acetyloxy groups enhances lipophilicity, which may influence bioavailability and metabolic stability in pharmacological contexts.

Properties

CAS No.

103815-02-7

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(2-acetyloxypyridin-4-yl) acetate

InChI

InChI=1S/C9H9NO4/c1-6(11)13-8-3-4-10-9(5-8)14-7(2)12/h3-5H,1-2H3

InChI Key

OVVIHYVSFRKRDZ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=NC=C1)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=NC=C1)OC(=O)C

Synonyms

2,4-Pyridinediol,diacetate(ester)(9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate

This compound (CAS 111664-35-8) shares structural motifs with “(2-Acetyloxypyridin-4-yl) acetate,” including acetyloxy and pyridinyl groups. However, it incorporates a benzyl linker between the pyridine and phenyl rings, which introduces steric bulk and alters electronic properties. Such modifications can reduce solubility compared to the simpler pyridine backbone of the target compound .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

While this derivative (compound 1) features a pyrimidine ring instead of pyridine, its acetate ester group and sulfur-containing substituents highlight the role of heteroatoms in modulating reactivity. Pyrimidine derivatives often exhibit distinct electronic profiles compared to pyridines, influencing applications in drug design and agrochemicals .

Table 1: Comparison of Pyridine-Based Esters

Compound Molecular Formula Key Functional Groups LogP<sup>*</sup> Solubility (mg/mL)
This compound C₉H₉NO₄ Pyridine, acetyloxy (x2) 1.2 (estimated) 12.5 (DMSO)
2-[(RS)-4-(Acetyloxy)phenylmethyl]phenyl Acetate C₂₃H₂₀N₂O₄ Pyridine, phenyl, acetyloxy (x2) 2.8 5.3 (DMSO)
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Piperidine, ethyl acetate 0.9 25.0 (Water)

<sup>*</sup>LogP values estimated from analogous compounds in and .

Piperidine and Piperazine Derivatives

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

This compound (and its homologues, e.g., propionate, butyrate) shares ester functionality but replaces the pyridine ring with a saturated piperidine scaffold. Piperidine esters are often used as stabilizers or antioxidants in polymers, contrasting with pyridine-based compounds’ roles in drug discovery .

Ethyl 2-(Piperidin-4-yl)acetate

With a piperidine ring and ethyl ester group, this compound (CAS 100688-32-4) exhibits a LogP of 0.9 and high water solubility (25 mg/mL). Its lack of aromaticity compared to “this compound” may reduce π-π stacking interactions, impacting binding affinity in biological systems .

Table 2: Physicochemical Properties of Piperidine Derivatives

Property This compound 2,2,6,6-Tetramethylpiperidin-4-yl Acetate Ethyl 2-(Piperidin-4-yl)acetate
Aromatic Ring Yes (pyridine) No (piperidine) No (piperidine)
Hydrogen Bond Acceptors 4 3 3
Topological Polar Surface Area (Ų) 65.5 38.3 40.1
Bioavailability Score 0.55 0.75 0.70

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